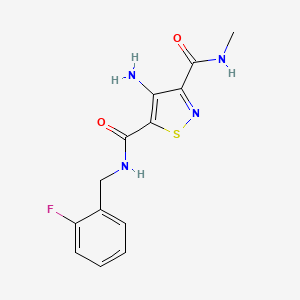

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of phospholipase D (PLD) enzymes. PLD enzymes play a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement.

Scientific Research Applications

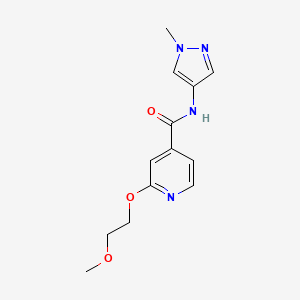

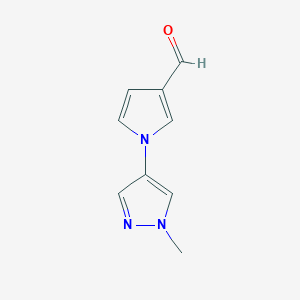

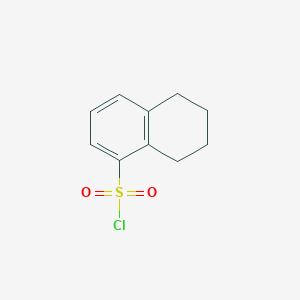

Synthesis and Structure

- A study on the synthesis of similar compounds detailed the creation of a molecule with potential antitumor activity by condensing specific isocyanato compounds with amines, highlighting the structural determination of these molecules and their potential in inhibiting cancer cell proliferation (Hao et al., 2017).

- Research on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups reported moderate anticancer activity in vitro, with the crystal structure determined by X-ray diffraction, showcasing the utility of fluorine-containing compounds in cancer research (Song et al., 2005).

Biological Activity

- Novel N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and exhibited cytotoxic effects on breast cancer cell lines, indicating the potential application of such compounds in developing anticancer agents (Kelly et al., 2007).

- Another study synthesized and evaluated the biological activity of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, finding several compounds with significant cytotoxic effects on the MCF-7 breast cancer cell line. This suggests the importance of incorporating fluorinated groups and amino acids into benzene-carboxamide structures for enhanced anticancer activity (Butler et al., 2013).

properties

IUPAC Name |

4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O2S/c1-16-12(19)10-9(15)11(21-18-10)13(20)17-6-7-4-2-3-5-8(7)14/h2-5H,6,15H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTVQLIVASOKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)

![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)

![Tert-butyl 3-(6-bromopyridine-3-carbonyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2710723.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)

![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)

![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)